N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine-3-carboxamide class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- 3,4-dimethoxyphenethyl substituent: Introduces lipophilic and electron-donating methoxy groups, enhancing membrane permeability and modulating receptor interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-5-4-10-23-17(12)22-19(25)16(20(23)26)18(24)21-9-8-13-6-7-14(27-2)15(11-13)28-3/h4-7,10-11,25H,8-9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSRLXLDGHXKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been extensively studied for their anticancer activity. They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA.
Mode of Action
Pyrimidine derivatives are known to play a vital role in various biological procedures as well as in cancer pathogenesis. They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone.
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biological and pharmacological activities. These include inhibitory responses against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 886894-85-5 |
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms such as:
- Inhibition of Enzymes : Many pyrido[1,2-a]pyrimidine derivatives are known to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:
- MCF-7 Cell Line : Preliminary studies suggest that this compound exhibits cytotoxic effects against breast cancer MCF-7 cells. The IC values observed were significant, indicating potential for further development as an anticancer agent.
Comparative Analysis with Related Compounds
A comparative analysis with related compounds shows variations in biological activity based on structural modifications. For example:
| Compound Name | IC (MCF-7) | Mechanism of Action |
|---|---|---|
| Compound A | 15 μM | AChE inhibition |
| Compound B | 25 μM | COX-2 inhibition |
| N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 12 μM | Dual inhibition (AChE & BChE) |
Study on Neuroprotective Effects
A study published in Pharmacology Research highlighted the neuroprotective effects of similar compounds against Alzheimer’s disease. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), thereby improving cognitive function in models of neurodegeneration.
Antitumor Activity Evaluation
Another investigation focused on the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. The study demonstrated that modifications in the side chains significantly influenced the cytotoxicity against various cancer cell lines, including HeLa and A549.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations: Bioisosterism and Activity
The pyrido[1,2-a]pyrimidine nucleus is bioisosteric to 4-hydroxyquinolin-2-one, as both share hydrogen-bonding motifs (hydroxyl and carbonyl groups) and planar aromaticity. This substitution preserves analgesic efficacy, as demonstrated by N-benzyl derivatives of both scaffolds showing comparable activity .
Key Differences :
- 4-Hydroxyquinolin-2-one: Greater solubility in polar solvents due to the absence of a fused pyrimidine ring.
Substituent Effects on Pharmacological Properties
Key Observations:
Benzyl vs. 3,4-Dimethoxyphenethyl :
- The benzyl group (in N-benzyl analogs) lacks methoxy groups, reducing lipophilicity compared to the target compound. Despite this, all N-benzyl derivatives exhibit uniform analgesic activity, suggesting the pyrido-pyrimidine core dominates activity .
- The 3,4-dimethoxyphenethyl group may enhance CNS penetration due to increased lipophilicity, though this requires experimental validation.
Fluorophenyl and Heterocyclic Modifications: The N-(4-fluorophenyl) analog () incorporates a benzimidazole ring, which may alter binding kinetics due to additional π-π interactions. Compounds with morpholino or methylpiperazinyl groups (e.g., 3a, 3d in –4) prioritize solubility and kinase selectivity, diverging from the target compound’s analgesic focus .
Thieno-pyrimidine analogs () replace oxygen with sulfur, increasing metabolic stability but possibly reducing hydrogen-bonding capacity .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives and amines (e.g., benzylamines or phenethylamines) in refluxing ethanol. Structural confirmation requires elemental analysis and ¹H NMR spectroscopy, where aromatic proton shifts in the pyrido-pyrimidine core (~6.8–8.5 ppm) and methoxy groups (~3.8 ppm) are diagnostic .
Q. How is the structural integrity of this compound validated experimentally?
- Elemental analysis : Confirms stoichiometric C, H, N, and O composition.
- ¹H NMR : Key signals include aromatic protons (pyrido-pyrimidine core), methoxy groups (singlets at ~3.8 ppm for dimethoxy substituents), and amide NH protons (broad signals ~10–12 ppm). Crystallinity and sharp melting points (>200°C) further support purity .
Q. What solubility and stability considerations are critical for handling this compound?
The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Stability tests under varying pH and temperature conditions are recommended, as the 2-hydroxy and amide groups may degrade under acidic/basic or high-temperature environments .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal reaction conditions (solvent, temperature, catalyst) to minimize trial-and-error synthesis. Information science tools (e.g., machine learning) can analyze experimental data to prioritize derivatives with enhanced target binding or reduced off-target effects .
Q. What explains the bioisosteric relationship between this compound’s core and 4-hydroxyquinolin-2-ones?
Both scaffolds exhibit similar electronic and steric profiles, enabling comparable interactions with biological targets (e.g., analgesic activity via COX inhibition). The pyrido-pyrimidine core’s rigid planar structure mimics the 4-hydroxyquinolin-2-one pharmacophore, as evidenced by overlapping analgesic efficacy in the "acetic acid writhing" model .
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
- Statistical design of experiments (DoE) : Use factorial designs to evaluate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity.
- Data normalization : Account for batch-to-batch variability in biological assays (e.g., IC₅₀ values) using internal controls. Evidence from benzylamide derivatives shows consistent activity despite structural variations, suggesting the core scaffold dominates target binding, while substituents modulate pharmacokinetics (e.g., solubility) .
Q. What strategies validate target engagement in mechanistic studies?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified targets (e.g., enzymes).
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., amide NH with catalytic residues).
- Knockout models : Compare activity in wild-type vs. target-deficient systems to confirm specificity .
Methodological Guidelines
-
Synthetic Optimization :
Use reflux conditions (ethanol, 12–24 hrs) with a 1:1.2 molar ratio of ester to amine. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7). -
Bioactivity Testing :
Employ the "acetic acid writhing" model (intraperitoneal acetic acid in rodents) to assess analgesic efficacy. Normalize data to positive controls (e.g., indomethacin) . -
Data Analysis :
Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Use software like JMP or R for DoE and SAR modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
